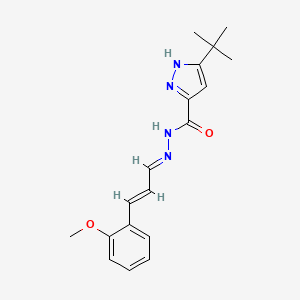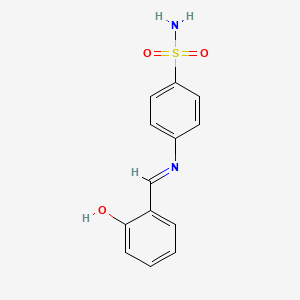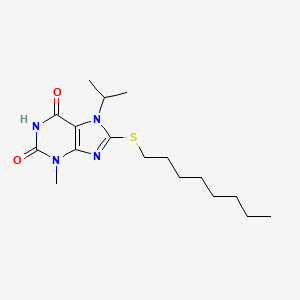![molecular formula C18H17BrN6O3 B11995787 N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11995787.png)
N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a hydrazide derivative with a complex structure. Let’s break it down:
- The core structure consists of a purine ring system (the same type of ring found in DNA and RNA bases).
- Attached to the purine ring, we have a phenylpropenylidene group, which contains a bromine atom.
- Additionally, there’s a dimethylmalonate moiety (the 2,6-dioxo part) linked to the purine ring.
- Finally, the compound features an acetohydrazide functional group.
- Overall, it’s a hybrid of purine, phenyl, and hydrazide components.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer that it involves the condensation of appropriate precursors.
- Industrial production methods are likely proprietary and not widely disclosed.
Chemical Reactions Analysis
Reactivity: The compound contains multiple functional groups, making it potentially reactive.
Common Reactions:
Major Products: These would depend on reaction conditions and reagents.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antiviral or anticancer agent due to the purine scaffold.
Biological Studies: Explore its interactions with enzymes or receptors.
Materials Science: Assess its use in organic electronics or sensors.
Mechanism of Action
Targets: The purine portion could interact with adenosine receptors or other purine-related proteins.
Pathways: Investigate its impact on cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C18H17BrN6O3 |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C18H17BrN6O3/c1-23-16-15(17(27)24(2)18(23)28)25(11-20-16)10-14(26)22-21-9-13(19)8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,22,26)/b13-8-,21-9+ |
InChI Key |
KQEMZUWOIMNAET-VMPQGERRSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C(=C/C3=CC=CC=C3)/Br |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC(=CC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11995709.png)
![Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11995724.png)
![3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11995725.png)

![3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11995731.png)


![5-(2,4-dichlorophenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11995759.png)

![5-benzyl-3-(5-bromo-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11995780.png)




